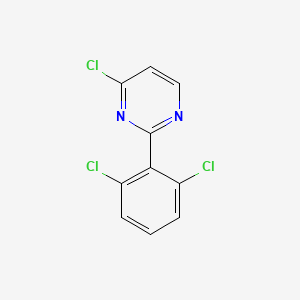
4-Chloro-2-(2,6-dichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2,6-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of chlorine atoms at positions 4 and 2 of the pyrimidine ring and at positions 2 and 6 of the phenyl ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,6-dichlorophenyl)pyrimidine typically involves the reaction of 2,6-dichlorobenzonitrile with a suitable pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki-Miyaura coupling is favored for its mild reaction conditions and high functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(2,6-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Chloro-2-(2,6-dichlorophenyl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: It serves as a precursor for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2,6-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis . This inhibition disrupts the synthesis of nucleotides, leading to the death of rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a methyl group at position 6 instead of a phenyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group at position 2 instead of a phenyl group.
2,4-Diamino-6-chloropyrimidine: Features amino groups at positions 2 and 4 instead of chlorine atoms.
Uniqueness
4-Chloro-2-(2,6-dichlorophenyl)pyrimidine is unique due to the presence of both pyrimidine and dichlorophenyl moieties, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C10H5Cl3N2 |
|---|---|
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
4-chloro-2-(2,6-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-2-1-3-7(12)9(6)10-14-5-4-8(13)15-10/h1-5H |
Clé InChI |
WLSNVZQPXXCVKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=NC=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















